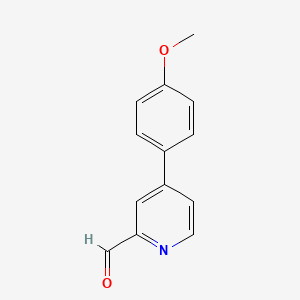

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

CAS No.: 1287217-25-7

Cat. No.: VC2668069

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1287217-25-7 |

|---|---|

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3 |

| Standard InChI Key | DTYYIWDGSFNFHW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=C2)C=O |

Introduction

Molecular Structure and Identification

Basic Identification

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is identified by the CAS registry number 1287217-25-7. This compound has a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . The structure consists of a pyridine ring with two key substituents: a 4-methoxyphenyl group at position 4 and an aldehyde group at position 2.

Structural Identifiers

The compound can be represented through various chemical notation systems as shown in Table 1:

| Identifier Type | Notation |

|---|---|

| SMILES | COc1ccc(cc1)c2ccnc(c2)C=O |

| InChI | InChI=1S/C13H11NO2/c1-16-13-4-2-10(3-5-13)11-6-7-14-12(8-11)9-15/h2-9H,1H3 |

| InChIKey | PHZOFTCJFNNPAV-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Physical and Chemical Properties

Physical Properties

The compound exhibits specific physical characteristics that influence its handling and applications, as detailed in Table 2:

| Property | Value |

|---|---|

| Physical State | Solid |

| Flash Point | 158.1±24.7°C |

| Boiling Point | 359.5±37.0°C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

Table 2: Physical Properties of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Chemical Properties

The chemical reactivity of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde is largely determined by its functional groups. The aldehyde group at the 2-position of the pyridine ring is particularly reactive, capable of participating in various condensation reactions, reductions, and oxidations. The methoxy group on the phenyl ring contributes electron-donating properties that can influence reaction pathways and rates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides crucial information about the structural confirmation of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde. Based on data from related compounds, typical 1H NMR signals would include:

-

Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet)

-

Aromatic protons: ~7.0-8.8 ppm (multiple signals)

Other Spectroscopic Methods

Complete characterization would typically involve additional spectroscopic techniques:

-

Infrared (IR) spectroscopy: to identify the characteristic C=O stretching of the aldehyde (~1700 cm⁻¹)

-

Mass spectrometry: for molecular weight confirmation

-

UV-Visible spectroscopy: to analyze electronic transitions

Applications in Scientific Research

Synthetic Building Block

4-(4-Methoxyphenyl)pyridine-2-carbaldehyde serves as a valuable synthetic intermediate in the preparation of more complex molecules. The aldehyde functionality provides a reactive site for various transformations:

-

Condensation reactions with amines to form imines/Schiff bases

-

Reduction to alcohols

-

Oxidation to carboxylic acids

-

Aldol condensations

Coordination Chemistry

Pyridine derivatives with aldehyde substituents have demonstrated utility in coordination chemistry, particularly in forming complexes with transition metals. The related compound pyrrole-2-carboxaldehyde-4-(4-methoxyphenyl)-thiosemicarbazone has been used to synthesize copper(I) complexes, indicating potential applications for 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde in similar coordination chemistry studies .

Comparative Analysis with Structurally Related Compounds

Structural Isomers and Analogues

A comparative analysis of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde with structurally related compounds provides insight into structure-property relationships, as outlined in Table 3:

| Compound | CAS Number | Key Structural Differences | Potential Impact on Properties |

|---|---|---|---|

| 4-(4-Methoxyphenyl)pyridine-3-carbaldehyde | N/A | Aldehyde at 3-position instead of 2-position | Different reactivity pattern due to altered electronic distribution |

| 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde | 502925-47-5 | 4-Methoxyphenyl at 6-position instead of 4-position | Modified steric environment around the pyridine ring |

| 6-(4-Methoxyphenyl)pyridine-3-carbaldehyde | 834884-62-7 | 4-Methoxyphenyl at 6-position and aldehyde at 3-position | Combined effect of positional changes of both functional groups |

| 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde | 876710-82-6 | Pyrimidine core instead of pyridine | Additional nitrogen alters electronic properties and coordination potential |

| 2-Chloro-5-(4-methoxyphenyl)pyridine-3-carbaldehyde | 185244-97-7 | Additional chloro substituent and different positions | Electron-withdrawing effect of chlorine affects reactivity |

Table 3: Comparative Analysis of 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde and Related Compounds

Structure-Activity Relationships

The positional isomers of these compounds demonstrate how subtle structural changes can significantly impact their chemical behavior and potential applications. For instance:

-

Aldehyde position influences reactivity and coordination geometry

-

Substitution pattern affects electronic distribution and thus reaction selectivity

-

Core heterocycle (pyridine vs. pyrimidine) changes basicity and coordination properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume